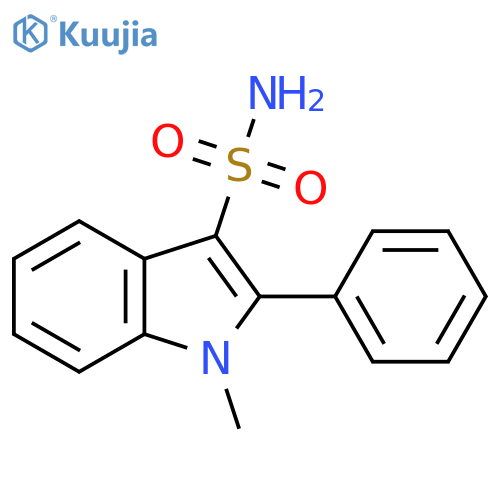

Cas no 2639443-99-3 (1-methyl-2-phenyl-1H-indole-3-sulfonamide)

1-methyl-2-phenyl-1H-indole-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-27734375

- 1-methyl-2-phenyl-1H-indole-3-sulfonamide

- 2639443-99-3

-

- インチ: 1S/C15H14N2O2S/c1-17-13-10-6-5-9-12(13)15(20(16,18)19)14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,18,19)

- InChIKey: CJLNSRMWHNNOIO-UHFFFAOYSA-N

- ほほえんだ: S(C1C2C=CC=CC=2N(C)C=1C1C=CC=CC=1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 286.07759887g/mol

- どういたいしつりょう: 286.07759887g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 439

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 73.5Ų

1-methyl-2-phenyl-1H-indole-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27734375-0.25g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 95.0% | 0.25g |

$972.0 | 2025-03-19 | |

| Enamine | EN300-27734375-10.0g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 95.0% | 10.0g |

$4545.0 | 2025-03-19 | |

| Enamine | EN300-27734375-5.0g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 95.0% | 5.0g |

$3065.0 | 2025-03-19 | |

| Enamine | EN300-27734375-0.5g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 95.0% | 0.5g |

$1014.0 | 2025-03-19 | |

| Enamine | EN300-27734375-1.0g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 95.0% | 1.0g |

$1057.0 | 2025-03-19 | |

| Enamine | EN300-27734375-5g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 5g |

$3065.0 | 2023-09-10 | ||

| Enamine | EN300-27734375-10g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 10g |

$4545.0 | 2023-09-10 | ||

| Enamine | EN300-27734375-1g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 1g |

$1057.0 | 2023-09-10 | ||

| Enamine | EN300-27734375-0.05g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 95.0% | 0.05g |

$888.0 | 2025-03-19 | |

| Enamine | EN300-27734375-0.1g |

1-methyl-2-phenyl-1H-indole-3-sulfonamide |

2639443-99-3 | 95.0% | 0.1g |

$930.0 | 2025-03-19 |

1-methyl-2-phenyl-1H-indole-3-sulfonamide 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

1-methyl-2-phenyl-1H-indole-3-sulfonamideに関する追加情報

Comprehensive Guide to 1-Methyl-2-phenyl-1H-indole-3-sulfonamide (CAS No. 2639443-99-3): Properties, Applications, and Market Insights

1-Methyl-2-phenyl-1H-indole-3-sulfonamide (CAS No. 2639443-99-3) is a specialized sulfonamide derivative with a unique indole core structure, gaining attention in pharmaceutical and material science research. This compound belongs to the class of heterocyclic sulfonamides, known for their versatile biological activities and applications in drug discovery. With the increasing demand for targeted molecular therapies and small-molecule inhibitors, 1-methyl-2-phenyl-1H-indole-3-sulfonamide has emerged as a promising candidate for further investigation.

The molecular structure of 1-methyl-2-phenyl-1H-indole-3-sulfonamide features a methyl group at position 1, a phenyl ring at position 2, and a sulfonamide moiety at position 3 of the indole scaffold. This specific arrangement contributes to its unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it suitable for medicinal chemistry applications. Recent studies suggest potential interactions with various enzyme targets, particularly in inflammatory pathways and cellular signaling processes.

In pharmaceutical research, 1-methyl-2-phenyl-1H-indole-3-sulfonamide has shown promise as a scaffold for drug development. The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. When combined with the sulfonamide functional group, this compound exhibits enhanced biological activity profiles. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine and personalized therapeutics.

The synthesis of 1-methyl-2-phenyl-1H-indole-3-sulfonamide typically involves multi-step organic reactions, including Fischer indole synthesis followed by sulfonylation at the 3-position. Process optimization for this compound focuses on improving yield and purity while maintaining green chemistry principles, reflecting the growing emphasis on sustainable pharmaceutical manufacturing. Analytical characterization commonly employs HPLC, NMR spectroscopy, and mass spectrometry techniques to ensure quality control.

Beyond pharmaceutical applications, 1-methyl-2-phenyl-1H-indole-3-sulfonamide finds use in material science as a potential building block for organic electronic materials. The conjugated π-system of the indole ring combined with the electron-withdrawing sulfonamide group creates interesting optoelectronic properties, relevant for developing organic semiconductors or light-emitting materials. This dual applicability in both life sciences and materials research makes it a valuable compound for interdisciplinary studies.

The market for indole derivatives like 1-methyl-2-phenyl-1H-indole-3-sulfonamide is expanding, driven by increasing R&D investments in small molecule therapeutics and functional materials. Custom synthesis providers and contract research organizations are seeing growing demand for such specialized compounds. Current pricing reflects its status as a research-grade chemical, with availability primarily through specialty chemical suppliers serving the pharmaceutical and academic research sectors.

Storage and handling of 1-methyl-2-phenyl-1H-indole-3-sulfonamide require standard laboratory precautions for organic compounds. It should be kept in a cool, dry environment, protected from light and moisture to maintain stability. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended when working with this material, following general laboratory safety protocols.

Future research directions for 1-methyl-2-phenyl-1H-indole-3-sulfonamide may explore its potential in cancer therapeutics, given the established role of indole derivatives in apoptosis modulation and cell cycle regulation. The compound's structure-activity relationships could be further investigated through computational chemistry approaches and high-throughput screening, aligning with current trends in AI-assisted drug discovery and virtual screening technologies.

For researchers interested in indole-based sulfonamides, 1-methyl-2-phenyl-1H-indole-3-sulfonamide represents an interesting case study in medicinal chemistry optimization. Its balanced properties between lipophilicity and polarity, combined with the synthetic accessibility of the indole core, make it a versatile intermediate for further structure-activity relationship studies. The compound's progress in various research applications will likely be followed closely by the pharmaceutical development community in coming years.

2639443-99-3 (1-methyl-2-phenyl-1H-indole-3-sulfonamide) 関連製品

- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)

- 116248-11-4(2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine)

- 1412953-16-2(2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine)

- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)

- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)

- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)

- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2228373-07-5(methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate)

- 55134-84-4(Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate)

- 1871083-50-9((3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone)